3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
Description
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Properties
IUPAC Name |
3-bromo-4-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGXKDWGYYBIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
Structural Analysis, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (CAS: 869952-70-5) is a bifunctional aromatic scaffold widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators.[1][2] Its value lies in its orthogonal reactivity: the aldehyde moiety serves as an electrophile for condensation reactions (e.g., reductive amination, Wittig olefination), while the aryl bromide provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[2]
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, a validated synthetic route via nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The molecule consists of a benzene core substituted with three distinct functional groups: a formyl group (aldehyde) at position 1, a bromine atom at position 3, and a pyrrolidine ring at position 4.[2][3]
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde |
| CAS Number | 869952-70-5 |
| Molecular Formula | C₁₁H₁₂BrNO |
| SMILES | O=Cc1ccc(N2CCCC2)c(Br)c1 |
| InChIKey | OPGXKDWGYYBIQB-UHFFFAOYSA-N |
Molecular Weight & Isotopic Distribution
Due to the presence of Bromine, the mass spectrum exhibits a characteristic 1:1 doublet pattern (
| Parameter | Value | Notes |
| Average Molecular Weight | 254.13 g/mol | Standard stoichiometry |
| Monoisotopic Mass ( | 253.0102 g/mol | Base peak (approx.[2][3] 50.7%) |
| Monoisotopic Mass ( | 255.0082 g/mol | M+2 peak (approx.[2][3] 49.3%) |
Structural Features[1][2][3][4]
-
Steric Environment : The ortho-bromo substituent induces a torsional twist in the pyrrolidine ring relative to the phenyl plane, potentially reducing conjugation compared to the non-brominated analog.[2][3] This steric bulk is critical for selectivity in subsequent metal-catalyzed couplings.[2][3]
-
Electronic Effects : The pyrrolidine nitrogen is a strong electron donor (+M effect), significantly increasing electron density at the formyl group's carbonyl carbon, thereby modulating its electrophilicity.[2][3] Conversely, the bromine atom exerts an inductive electron-withdrawing effect (-I).[2]
Physicochemical Properties (In Silico Predictions)
Understanding the "druglikeness" of this intermediate helps in planning purification and formulation.[2][3]
| Property | Value | Implication |
| LogP (Octanol/Water) | ~2.7 - 2.9 | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO.[2] |
| Topological Polar Surface Area (TPSA) | 20.3 Ų | Good membrane permeability (Rule of 5 compliant).[2][3] |
| H-Bond Acceptors | 2 (N, O) | Interaction points for protein binding.[2][3] |
| H-Bond Donors | 0 | No protic hydrogens.[2][3] |
| Melting Point | Solid (Predicted: 75-85°C) | Handle as a solid powder.[2][3] |
Synthesis & Characterization
Validated Synthetic Route: Displacement
The most robust synthesis involves the nucleophilic aromatic substitution of 3-bromo-4-fluorobenzaldehyde with pyrrolidine .[2][3] The aldehyde group at the para position activates the fluorine for displacement, while the bromine at the meta position remains intact due to the milder conditions required for F-displacement vs Br-displacement.[2]
Reaction Scheme
-
Base : Potassium Carbonate (
) or Diisopropylethylamine (DIPEA)[2][3] -
Solvent : DMF, DMSO, or Acetonitrile
-
Conditions : 60-80°C, 4-6 hours.
Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution.[2]
Detailed Protocol
-
Charge : To a reaction vessel, add 3-bromo-4-fluorobenzaldehyde (1.0 equiv) and anhydrous
(2.0 equiv). -
Solvate : Add anhydrous DMF (5 mL per gram of substrate).
-
Addition : Add pyrrolidine (1.2 equiv) dropwise at room temperature. Exotherm may occur.[2][3]
-
Reaction : Heat the mixture to 80°C. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2][3][6] The starting material (Rf ~0.[2][3]8) should disappear, replaced by a fluorescent product spot (Rf ~0.5).
-
Workup : Cool to RT. Pour into ice-water. The product typically precipitates as a yellow/orange solid.[2][3] Filter and wash with water.[2][3]
-
Purification : If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).[2][3]
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃) :
Reactivity & Applications
This scaffold is a "linchpin" intermediate.[2][3] The diagram below illustrates its divergent utility in drug discovery.
Figure 2: Divergent synthetic utility of the scaffold.[2]
Strategic Considerations
-
Chemoselectivity : When performing reductions (e.g., with
), the aldehyde will reduce to the benzyl alcohol without affecting the aryl bromide.[2][3] -
Catalyst Poisoning : The pyrrolidine nitrogen is a Lewis base and may coordinate to Pd catalysts.[2][3] Using bidentate ligands (e.g., Xantphos, BINAP) or scavenging the amine as a salt (if possible) can improve cross-coupling yields.[2][3]
Safety & Handling
-
Hazards : Irritant to eyes, respiratory system, and skin.[2][3] Potential skin sensitizer.[2][3]
-
Storage : Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.[2][3]
References
-
Sigma-Aldrich . 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde Product Sheet. CAS 869952-70-5.[1][3] Link[2]
-
National Institute of Standards and Technology (NIST) . Benzaldehyde, 3-bromo- (Analogous Reactivity Data). NIST Chemistry WebBook.[2][3] Link[2]
-
Organic Syntheses . Metal-Free One-Pot Oxidative Amination of Aromatic Aldehydes. Org. Synth. 2010, 87, 1-2.[2][3][7] (Demonstrates pyrrolidine reactivity). Link
-
ChemicalBook . 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde Properties and Suppliers. Link
-
Google Patents . Process for the preparation of 3-bromo-4-fluorobenzaldehyde (Precursor Synthesis). WO2010086877A2.[2][3] Link
Sources
- 1. 3-broMo-4-(pyrrolidin-1-yl)benzaldehyde CAS#: 869952-70-5 [m.chemicalbook.com]
- 2. 3-Bromo-4-methoxybenzaldehyde [webbook.nist.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]
- 5. 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 [chemicalbook.com]
- 6. 1707365-36-3|3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Synthesis and Application of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, functionalization, and potential applications of derivatives based on the 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde scaffold. This versatile building block offers multiple reaction sites for chemical modification, making it a valuable starting material for the generation of diverse chemical libraries. We will explore key synthetic strategies, including palladium-catalyzed cross-coupling reactions and condensations to form bioactive heterocyclic systems. The potential of these derivatives in medicinal chemistry, particularly as kinase inhibitors, will be discussed, supported by insights from related molecular structures. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this promising chemical entity in drug discovery and materials science.
Introduction: The Strategic Value of the 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde Scaffold
The 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde molecule is a trifunctional scaffold of significant interest in synthetic and medicinal chemistry. Its structure incorporates three key features that allow for diverse and targeted chemical modifications:
-
An Aldehyde Group: This versatile functional group serves as a reactive handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensation reactions to form various heterocyclic structures.
-
A Bromine Atom on the Aromatic Ring: The bromo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a vast range of aryl, heteroaryl, and alkyl groups.[1][2][3][4]
-
A Pyrrolidine Moiety: The pyrrolidine ring, a common motif in many biologically active compounds, can influence the physicochemical properties of the molecule, such as solubility and lipophilicity, and can also participate in crucial binding interactions with biological targets.
The strategic placement of these functional groups allows for a modular and systematic approach to the synthesis of novel derivatives with tailored properties for various applications, particularly in the realm of drug discovery.
Synthetic Pathways for Derivatization
The chemical versatility of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde allows for a multitude of synthetic transformations. This section details two primary strategies for its derivatization: modification of the aromatic ring via Suzuki-Miyaura coupling and transformation of the aldehyde group through condensation reactions.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[1][2][3][4] In the context of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, the bromine atom serves as a handle for the introduction of various substituents.
Causality Behind Experimental Choices:
The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling. The catalyst and ligand combination influences the efficiency of the catalytic cycle, while the base is required to activate the boronic acid derivative. The solvent must be able to dissolve the reactants and facilitate the reaction. For the coupling of aryl bromides, common catalyst systems include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde.
Materials:
-
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the vessel.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visualization of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Heterocycle Synthesis via Aldehyde Condensation
The aldehyde functionality of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde provides a gateway to a vast array of heterocyclic compounds through condensation reactions with active methylene compounds.[5][6][7] These reactions are fundamental in medicinal chemistry for the synthesis of privileged scaffolds such as pyrimidines, pyridines, and pyrans.
Causality Behind Experimental Choices:
The choice of the active methylene compound and the reaction conditions will determine the resulting heterocyclic core. For instance, condensation with a β-dicarbonyl compound in the presence of an amine catalyst can lead to the formation of a dihydropyridine derivative (Hantzsch synthesis). Reaction with a compound containing an active methylene group adjacent to a nitrile can lead to Knoevenagel condensation products, which can be further cyclized.[6][7]
Experimental Protocol: A Representative Knoevenagel Condensation
The following is a generalized protocol for a Knoevenagel condensation, a key step in the synthesis of many heterocyclic derivatives.
Materials:
-
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the chosen solvent.
-
Add a catalytic amount of the base to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
If a precipitate forms, collect the product by filtration. Otherwise, concentrate the reaction mixture and purify the crude product by recrystallization or column chromatography.
Visualization of the Knoevenagel Condensation Workflow:
Caption: Workflow for a typical Knoevenagel condensation reaction.
Applications in Medicinal Chemistry: Targeting Kinases
The pyrimidine scaffold and its fused derivatives are prevalent in a number of FDA-approved drugs and are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10][11][12] Of particular interest is the role of pyrimidine derivatives as kinase inhibitors.[9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
While specific derivatives of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde have not been extensively reported as kinase inhibitors in the reviewed literature, the structural motifs that can be generated from this starting material are highly relevant to this target class. For instance, the synthesis of substituted pyrimidines via condensation reactions could lead to novel compounds with potential kinase inhibitory activity. The pyrrolidine moiety can also contribute to binding affinity and selectivity.
Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates a hypothetical scenario where a derivative of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde acts as a kinase inhibitor, blocking a signaling pathway involved in cell proliferation.
Caption: Hypothetical inhibition of a kinase-mediated signaling pathway.
Data Summary
Due to the limited availability of published data specifically on derivatives of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, the following table presents representative data for related compounds to illustrate the potential properties of its derivatives.
| Compound Type | Synthetic Route | Potential Biological Activity | Reference Compound IC₅₀ |
| Biaryl Derivative | Suzuki-Miyaura Coupling | Kinase Inhibition | Imatinib (Bcr-Abl): ~250 nM |
| Pyrimidine Derivative | Condensation & Cyclization | Kinase Inhibition | Gefitinib (EGFR): 2-37 nM |
| Dihydropyridine | Hantzsch Synthesis | Calcium Channel Blocker | Nifedipine: ~100 nM |
Conclusion and Future Directions
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde represents a highly versatile and strategically valuable scaffold for the synthesis of diverse chemical libraries. The presence of three distinct functional groups allows for a modular and efficient approach to generating novel derivatives. While the direct exploration of its derivatives is still an emerging area, the potential applications, particularly in the development of kinase inhibitors, are significant. Future research should focus on the systematic exploration of derivatization through modern synthetic methodologies, followed by thorough biological screening to uncover novel bioactive compounds. The insights provided in this guide offer a solid foundation for researchers to embark on such endeavors.
References
- Abass, M., & Ismail, M. M. (2000). Reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde towards some nucleophiles. Journal of the Chinese Chemical Society, 47(4A), 841-848.
- Sugino, T., Oya, S., Yoshie, Y., & Ogura, K. (2001). A Novel and Efficient Method for the Knoevenagel Condensation of Aldehydes with Active Methylene Compounds Using Lysine as a Catalyst. Letters in Organic Chemistry, 2(3), 225-228.
- Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-206.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Results in Chemistry, 5, 100877.
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(11), 2897-2901.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Journal of Advancement in Chemical Science, 7(2), 1-5.
- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114-128.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14784-14835.
- A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). International Journal of Novel Research and Development.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Molecules, 19(9), 13583-13599.
- Straightforward synthesis of 3-substituted pyrrolidines from active methylene compounds, sarcosine and formaldehyde. (2010). Tetrahedron Letters, 51(42), 5626-5628.
- Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. (2017).
- Substituted active methylene synthesis by condens
- Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (2023). RSC Medicinal Chemistry, 14(6), 1143-1150.
- Synthesis of Bioactive Heterocycles. (2022). ScholarWorks @ UTRGV.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules, 28(12), 4741.
- 3D-QSAR study on the DYRK1A inhibitors and design of new compounds by CoMFA and CoMSIA methods. (2023). Chemical Review and Letters, 6(1), 1-11.
- The Suzuki Reaction. (n.d.). Chem 115 Myers.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers in Chemistry, 11, 1194263.
Sources
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- 5. researchgate.net [researchgate.net]
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- 9. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jacsdirectory.com [jacsdirectory.com]
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- 12. researchgate.net [researchgate.net]
Technical Guide: Electronic and Synthetic Characterization of 4-(Pyrrolidin-1-yl)benzaldehyde
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 4-(pyrrolidin-1-yl)benzaldehyde (CAS: 51980-54-2), a prototypical "push-pull" chromophore.[1] Characterized by a strong electron-donating pyrrolidine ring coupled to an electron-withdrawing formyl group via a
Molecular Architecture: The Push-Pull Mechanism[1]
The electronic utility of 4-(pyrrolidin-1-yl)benzaldehyde stems from its Donor-
-
Planarization: The cyclic alkyl chain restricts the conformational freedom of the nitrogen lone pair, forcing it into a geometry that maximizes overlap with the aromatic
-system. -
Hyperconjugation: The pyrrolidine ring exhibits enhanced donor strength compared to acyclic dialkylamines, lowering the energy of the Intramolecular Charge Transfer (ICT) state.
-
Dipole Moment (
): Upon photoexcitation, electron density shifts from the pyrrolidine nitrogen (HOMO) to the carbonyl oxygen (LUMO), creating a giant dipole in the excited state ( ).
Mechanism Diagram: Intramolecular Charge Transfer
The following diagram illustrates the electron flow and energy states governing the photophysics of the molecule.
Figure 1: Energy landscape of the Intramolecular Charge Transfer (ICT) process.[1] The pyrrolidine donor drives the formation of a highly polar ICT state, which is stabilized by polar solvents.
Photophysical Characterization
Solvatochromism
The compound exhibits positive solvatochromism.[2] As solvent polarity increases, the energy of the highly polar ICT excited state is lowered more than the ground state, resulting in a bathochromic (red) shift in both absorption and emission spectra.
Comparative Spectral Data (Representative Trends):
| Solvent | Polarity Index ( | Stokes Shift ( | ||
| Hexane | 0.009 | ~335 | ~370 | Low |
| Chloroform | 0.259 | ~348 | ~415 | Medium |
| Acetonitrile | 0.460 | ~355 | ~450 | High |
| DMSO | 0.444 | ~362 | ~470 | Very High |
Note: Exact maxima may vary slightly based on concentration and temperature.[1] Data extrapolated from trends in amino-benzaldehyde derivatives [1, 4].
TICT vs. Planar ICT
A critical distinction in this class of molecules is the competition between Planar ICT and Twisted Intramolecular Charge Transfer (TICT).
-
DMABA (Diethyl analogue): Often undergoes rotation of the
group, leading to a dark (non-fluorescent) TICT state in polar solvents. -
Pyrrolidine Analogue: The cyclic structure increases the energy barrier for twisting. While TICT is still possible, the pyrrolidine derivative generally retains higher quantum yields in mid-polarity solvents compared to acyclic analogues due to restricted rotation [3].
Synthesis & Structural Validation
While oxidative amination is possible [2], the Nucleophilic Aromatic Substitution (
Protocol: Synthesis
Reagents:
-
4-Fluorobenzaldehyde (1.0 equiv)[1]
-
Pyrrolidine (1.2 equiv)[1]
-
Potassium Carbonate (
, 2.0 equiv) -
Solvent: DMSO or DMF (Anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 4-fluorobenzaldehyde and anhydrous DMSO (
concentration). -
Addition: Add
followed by the slow addition of pyrrolidine via syringe. -
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane).[1] The product spot will be fluorescent under UV (365 nm).
-
Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a yellow solid.
-
Purification: Filter the solid. If oil forms, extract with Dichloromethane (DCM), wash with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 10-20% EtOAc/Hexane).[1]
Synthetic Workflow Diagram
Figure 2: Optimized SNAr synthetic pathway for high-yield production.
Structural Validation
Applications in Drug Discovery & Materials
Nonlinear Optical (NLO) Materials
The high hyperpolarizability (
Fluorescent Molecular Rotors (FMRs)
Because the fluorescence quantum yield is dependent on the restriction of intramolecular rotation (TICT suppression), this scaffold is used as a viscosity sensor in biological membranes. In high-viscosity environments (e.g., cell membranes), the non-radiative decay via twisting is inhibited, leading to a sharp increase in fluorescence intensity [4].
Pharmaceutical Intermediate
The aldehyde handle serves as a versatile electrophile for Knoevenagel condensations, enabling the synthesis of complex styryl dyes and chalcones used in antimalarial and anticancer research [1, 3].
References
-
Zhang, B., et al. (2015). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press.[1] Available at: [Link]
-
Gao, Y., et al. (1987).[3] Oxidative amination of aromatic aldehydes (Org. Synth. Procedure). Organic Syntheses. Available at: [Link][1]
-
Mishra, N. (2018).[1] Pyrrolidinyl Group as Charge Donor for the Excited State Intramolecular Charge Transfer. Semantic Scholar. Available at: [Link][1]
-
Hanson, R. M., et al. (2020). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes (Benzaldehyde substituents). MDPI Molecules. Available at: [Link][1]
-
Sambath, K., et al. (2018).[4] Synthesis, spectral, linear and nonlinear optical properties of pyrrolidinium derivatives. ResearchGate.[1] Available at: [Link]
Technical Guide: Medicinal Chemistry Applications of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
The following technical guide details the medicinal chemistry applications, synthetic versatility, and experimental protocols for 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde .
Executive Summary & Compound Profile
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (CAS: 189635-77-2) is a high-value "privileged intermediate" in drug discovery. Its structural utility stems from its push-pull electronic system : the electron-donating pyrrolidine ring at the para position activates the aromatic core, while the electron-withdrawing aldehyde allows for versatile downstream functionalization. The ortho-positioned bromine atom serves as a critical handle for cross-coupling reactions, enabling the rapid construction of biaryl libraries common in kinase and GPCR inhibitor research.
| Property | Specification | Medicinal Significance |
| Molecular Formula | C₁₁H₁₂BrNO | Low MW (254.12) allows room for elaboration (Fragment-Based Design). |
| Core Motif | Ortho-bromo-N-arylamine | Pre-organized motif for biaryl synthesis (Suzuki) or amination (Buchwald). |
| Electronic State | Push-Pull System | Pyrrolidine (EDG) stabilizes the aldehyde; Br (EWG) activates for Pd-insertion. |
| Solubility | Lipophilic (LogP ~3.2) | Pyrrolidine ring improves solubility compared to acyclic diethyl/dimethyl analogs. |
Strategic Utility in Drug Design
This compound acts as a Divergent Synthesis Hub . A medicinal chemist can selectively manipulate the aldehyde (CHO) and bromide (Br) handles to access distinct chemical spaces.
Kinase Inhibitor Scaffolds
The 3-bromo-4-pyrrolidinylphenyl moiety mimics the solvent-exposed regions of many kinase inhibitors.
-
The Bromide Handle: Used via Suzuki-Miyaura coupling to attach heteroaryl "hinge binders" (e.g., pyrimidines, quinolines).
-
The Aldehyde Handle: Converted via reductive amination to solubilizing "tails" that extend into the ribose pocket.
GPCR Ligands (Histamine & Dopamine)
The pyrrolidine ring is a pharmacophore often found in Histamine H3 antagonists and Dopamine D3 ligands.
-
Mechanism: The saturated nitrogen of the pyrrolidine can act as a basic center (if protonated) or a hydrophobic bulk element, depending on the pH and receptor pocket.
-
Application: Oxidation of the aldehyde to a carboxylic acid allows for amide coupling to create "flexible linker" ligands typical of GPCR modulators.
Fragment-Based Drug Discovery (FBDD)
Because the molecule possesses three distinct vectors (Aldehyde, Bromine, Pyrrolidine), it is ideal for SAR (Structure-Activity Relationship) exploration :
-
Vector A (CHO): Elongation.
-
Vector B (Br): Cross-coupling/Diversity.
-
Vector C (Pyrrolidine): Fixed hydrophobic/hydrophilic anchor.
Synthetic Pathways & Logic
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways. The core molecule allows orthogonal functionalization at the Br and CHO positions.
Experimental Protocols
These protocols are designed for high reproducibility in a medicinal chemistry setting.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a biaryl scaffold (e.g., coupling with phenylboronic acid).
-
Challenge: The electron-rich pyrrolidine ring donates density to the benzene core, potentially slowing down the oxidative addition of Palladium into the C-Br bond.
-
Solution: Use of electron-rich ligands (e.g., SPhos) or robust catalysts like Pd(dppf)Cl₂ at elevated temperatures.
Step-by-Step Methodology:
-
Charge: In a microwave vial, combine 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
-
Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The aldehyde product is typically a bright yellow solid due to conjugation.
Protocol B: Selective Reductive Amination
Objective: To functionalize the aldehyde without reducing the bromide or the aldehyde to an alcohol.
-
Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ because it is less aggressive and will not reduce the aldehyde prior to imine formation.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (1.0 equiv) and the Primary Amine (1.1 equiv) in DCE (1,2-Dichloroethane) .
-
Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS for disappearance of the imine intermediate.
-
Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Isolation: Extract with DCM. The product is a secondary amine retaining the aryl bromide, ready for subsequent cross-coupling.
Critical Analysis: Structure-Activity Relationships (SAR)
When utilizing this scaffold, researchers must account for the specific physicochemical influence of the pyrrolidine ring.[1]
| Feature | Effect on SAR | Optimization Strategy |
| Steric Bulk | The pyrrolidine ring is non-planar (envelope conformation). | If the binding pocket is flat, replace with a pyrrole. If depth is needed, the pyrrolidine is superior. |
| Basicity | The N-aryl nitrogen is largely non-basic due to resonance with the phenyl ring (aniline-like). | Do not rely on this Nitrogen for salt bridges. Use the aldehyde-derived tail for ionic interactions. |
| Metabolic Stability | Pyrrolidines are susceptible to oxidation (alpha-hydroxylation). | If metabolic clearance is high, substitute with 3,3-difluoropyrrolidine or block the alpha-positions with methyl groups. |
Diagram: Pharmacophore Mapping
The following diagram visualizes how this molecule maps to a hypothetical kinase binding site.
Figure 2: Pharmacophore mapping of the scaffold in a kinase inhibitor context.
References
-
Suzuki Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Pyrrolidine in Medicinal Chemistry: Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (MDPI).
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Journal of Organic Chemistry.
-
Safety & Handling: Thermo Fisher Scientific. (2025).[4][5][6][7][8] Safety Data Sheet: 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde as a Versatile Intermediate for Donor-π-Acceptor (D-π-A) Dyes
Introduction: The Power of Molecular Design in D-π-A Systems
The rational design of organic molecules with specific electronic and photophysical properties is a cornerstone of modern materials science. Among the most successful architectures are Donor-π-Acceptor (D-π-A) systems, which form the basis for a vast array of functional dyes. These molecules are engineered with three key components: an electron-donating (D) group and an electron-accepting (A) group connected by a π-conjugated bridge (π).[1][2] This arrangement facilitates an efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.[2][3] The energy and efficiency of this ICT process govern the dye's color, fluorescence, and electronic behavior, making D-π-A dyes critical components in technologies such as dye-sensitized solar cells (DSSCs), bio-imaging probes, and nonlinear optical materials.[1][4][5]
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is an exemplary intermediate for the synthesis of such advanced materials. Its molecular structure is pre-configured for success:
-
Electron Donor (D): The pyrrolidin-1-yl group is a potent electron-donating moiety, providing the necessary electron density to initiate the charge transfer process.
-
π-Bridge Precursor: The benzaldehyde group serves as a reactive handle to construct the π-conjugated bridge, typically through condensation reactions.
-
Reactive Handle for π-System Extension: The bromine atom at the 3-position offers a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the precise tuning of the dye's electronic and steric properties by extending the π-system.
This guide provides detailed protocols for the synthesis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde and its subsequent conversion into a model D-π-A dye, along with methods for its characterization.
Part 1: Synthesis of the Intermediate
The synthesis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is efficiently achieved via a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the aldehyde group activates the aromatic ring, facilitating the displacement of a fluoride leaving group by pyrrolidine.
Protocol 1: Synthesis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
Rationale: This procedure utilizes the reaction between 3-bromo-4-fluorobenzaldehyde and pyrrolidine.[6][7] The reaction is typically performed at an elevated temperature to overcome the activation energy for the substitution. A slight excess of pyrrolidine can be used to ensure complete consumption of the starting aldehyde.
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Pyrrolidine
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add 3-bromo-4-fluorobenzaldehyde (5.0 g, 24.6 mmol, 1.0 eq).
-
Add 40 mL of DMSO and stir until the solid dissolves.
-
Add pyrrolidine (2.5 mL, 2.1 g, 29.5 mmol, 1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to yield the pure product as a solid.
Caption: Workflow for the synthesis of the D-π-A intermediate.
Part 2: Synthesis of a D-π-A Dye via Knoevenagel Condensation
With the aldehyde intermediate in hand, the D-π-A structure can be readily assembled. The Knoevenagel condensation is a powerful C-C bond-forming reaction that condenses an aldehyde with an active methylene compound.[8][9] In this protocol, we use malononitrile as the acceptor precursor, which introduces a potent dicyanovinyl electron-accepting group.
Protocol 2: Synthesis of (E)-2-(3-bromo-4-(pyrrolidin-1-yl)benzylidene)malononitrile
Rationale: This reaction is catalyzed by a weak base, such as piperidine or boric acid, which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate.[10][11] The enolate then attacks the aldehyde, followed by dehydration to yield the final conjugated dye. The reaction is often run in a solvent like ethanol or under solvent-free conditions.[12]
Materials:
-
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (1.0 g, 3.73 mmol, 1.0 eq) in 20 mL of ethanol.
-
Add malononitrile (0.27 g, 4.10 mmol, 1.1 eq) to the solution.
-
Add 2-3 drops of piperidine to the mixture using a Pasteur pipette.
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate often forms as the product is generated. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
The product is typically of high purity, but can be further recrystallized from ethanol if necessary.
Caption: Workflow for the synthesis of the D-π-A dye.
Part 3: Characterization and Expected Properties
The defining characteristic of a D-π-A dye is its intramolecular charge transfer (ICT) behavior, which can be probed using spectroscopic techniques.
Spectroscopic Analysis
The photophysical properties of the synthesized dye should be investigated in a range of solvents with varying polarity to assess its solvatochromic behavior.[13][14]
-
UV-Visible Absorption: The absorption spectrum is expected to show a strong, broad band in the visible region (typically 400-550 nm), corresponding to the π-π* ICT transition.[15] This band should exhibit a bathochromic (red) shift as the solvent polarity increases, due to the stabilization of the more polar excited state.
-
Fluorescence Emission: Upon excitation at the ICT absorption maximum, the dye is expected to fluoresce. The emission peak will show a significant bathochromic shift with increasing solvent polarity (positive solvatochromism), often more pronounced than the absorption shift.[13][16] This leads to a large Stokes shift in polar solvents.
Table 1: Expected Spectroscopic Data in Various Solvents
| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |
| Toluene | 33.9 | ~430 | ~510 | ~3900 |
| Dichloromethane | 40.7 | ~455 | ~560 | ~4350 |
| Acetonitrile | 45.6 | ~465 | ~595 | ~4800 |
| Ethanol | 51.9 | ~470 | ~610 | ~4950 |
Note: These are representative values. Actual results will vary.
Caption: D-π-A electronic transition and ICT mechanism.
Conclusion and Future Directions
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is a highly valuable and accessible building block for creating sophisticated D-π-A dye systems. The protocols outlined here provide a clear pathway for its synthesis and conversion into a functional dye. The bromine substituent remains a key site for post-condensation modification, enabling the synthesis of more complex architectures, such as D-A-π-A or D-D-π-A systems, which can further enhance performance in targeted applications like DSSCs.[3][17][18][19] The modular nature of this synthetic approach allows researchers to fine-tune the electronic properties of the final dye, making this intermediate a powerful tool in the field of organic functional materials.
References
- D-π-A Organic Dyes Derived from Indacenodithiophene Core Moiety for Efficient Dye-Sensitized Solar Cells. Energy Advances (RSC Publishing).
- 3-bromo-4-(pyrrolidin-1-yl)benzaldehyde | 869952-70-5. Sigma-Aldrich.
- A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. ResearchGate.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ResearchGate.
- D–D−π–A-Type Organic Dyes for Dye-Sensitized Solar Cells with a Potential for Direct Electron Injection and a High Extinction Coefficient: Synthesis, Characterization, and Theoretical Investigation. ACS Publications.
- D–D−π–A-Type Organic Dyes for Dye-Sensitized Solar Cells with a Potential for Direct Electron Injection and a High Extinction Coefficient: Synthesis, Characterization, and Theoretical Investigation. The Journal of Physical Chemistry C (ACS Publications).
- Design and Synthesis of the D−π–A-Structured Coadsorbents with the Phenanthraquinone Core and Its Application in Dye-Sensitized Solar Cells. The Journal of Physical Chemistry C (ACS Publications).
- Molecular engineering on D-π-A organic dyes with flavone-based different acceptors for highly efficient dye-sensitized solar cells using experimental and computational study. ProQuest.
- Synthesis of New D–π–A Phenothiazine-Based Fluorescent Dyes: Aggregation Induced Emission and Antibacterial Activity. PMC.
- Design and analysis of novel D–π–A configuration dyes for dye-sensitized solar cells: a density functional theory study. Semantic Scholar.
- Theoretical studies of electronic and optical characteristics in donor-π-Acceptor (D-π-A) dyes: DFT and TD-DFT methods. Oxford Academic.
- Design of D–A–π–A organic dyes with different acceptor and auxiliary acceptor for highly efficient dye-sensitized solar cells: a computational study. RSC Advances (RSC Publishing).
- Efficient D-π-π-A-Type Dye Sensitizer Based on a Benzothiadiazole Moiety: A Computational Study. MDPI.
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega.
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate.
- SYNTHESIS, CHARACTERIZATION, AND SOLVATOCHROMIC ACTION OF 4-BROMOPHENYLAZO-2-NAPHTHOLAZO-BENZENE. File 1.
- From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes. PMC.
- Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. PMC.
- D–A–π–A organic dyes with tailored green light absorption for potential application in greenhouse-integrated dye-sensitized solar cells. Sustainable Energy & Fuels (RSC Publishing).
- Bischromophoric styrylpyridinium dyes. Spectroscopic properties of 1,3-bis-[4-(p-N,N-dialkylaminostyryl)pyridinyl]propane dibromides. PubMed.
- (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide as Solvatochromic and Fluorogenic Dye for Spectroscopy Applications. MDPI.
- Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. ResearchGate.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. D–π–A organic dyes derived from the indacenodithiophene core moiety for efficient dye-sensitized solar cells - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of New D–π–A Phenothiazine-Based Fluorescent Dyes: Aggregation Induced Emission and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ijcps.org [ijcps.org]
- 9. asianpubs.org [asianpubs.org]
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- 13. Bischromophoric styrylpyridinium dyes. Spectroscopic properties of 1,3-bis-[4-(p-N,N-dialkylaminostyryl)pyridinyl]propane dibromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. files.ikprress.org [files.ikprress.org]
- 16. From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design of D–A–π–A organic dyes with different acceptor and auxiliary acceptor for highly efficient dye-sensitized solar cells: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. D–A–π–A organic dyes with tailored green light absorption for potential application in greenhouse-integrated dye-sensitized solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Functionalization of the C-3 Bromine Position in 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details robust and versatile protocols for the functionalization of the C-3 bromine position of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde. This compound is a valuable scaffold in medicinal chemistry and materials science, and the methodologies presented herein provide a roadmap for creating diverse molecular architectures. We will explore palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and cyanation reactions. For each transformation, we provide a detailed, step-by-step protocol, a discussion of the underlying mechanistic principles, and guidance on reaction optimization and troubleshooting.
Introduction: The Versatility of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is a key building block for the synthesis of a wide range of organic molecules. The presence of three distinct functional handles—the aldehyde, the bromine atom, and the pyrrolidinyl group—allows for sequential and chemoselective modifications. The electron-donating pyrrolidinyl group at the C-4 position significantly influences the reactivity of the C-3 bromine, making it amenable to a variety of palladium-catalyzed cross-coupling reactions.[1][2] These reactions are foundational in modern organic synthesis due to their broad functional group tolerance and mild reaction conditions.[1] This guide will provide researchers, scientists, and drug development professionals with the necessary protocols to effectively utilize this versatile scaffold.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[3][4] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][5] For electron-rich aryl bromides such as our substrate, the choice of a suitable palladium catalyst and ligand is crucial for efficient coupling.[6]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester, which is activated by a base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[3][5]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde with an arylboronic acid.
Materials:
-
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.03 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(dppf)Cl2·CH2Cl2 (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (5 mL) and a solution of K2CO3 (2.0 mmol) in water (1 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Effective for a broad range of aryl bromides, including electron-rich substrates.[6] |
| Ligand | dppf (in pre-formed catalyst) | Provides a good balance of stability and reactivity for the catalytic species. |
| Base | K₂CO₃ | A moderately strong base, effective in activating the boronic acid for transmetalation.[6] |
| Solvent | 1,4-Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
Synthesis of Arylalkynes: The Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7] Copper-free protocols have also been developed, which can be advantageous for certain substrates.[9][10]
Mechanistic Overview
The generally accepted mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle is similar to that of the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[8]
Caption: Simplified mechanism of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a standard procedure for the Sonogashira coupling of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde with a terminal alkyne.
Materials:
-
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask, dissolve 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in anhydrous THF (10 mL) under an inert atmosphere.
-
Add triethylamine (3.0 mmol) followed by the terminal alkyne (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 8-24 hours. Monitor the reaction by TLC or LC-MS. For less reactive alkynes, gentle heating (40-50 °C) may be required.
-
After completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | A commonly used and effective palladium catalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide, which is crucial for transmetalation. |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | Tetrahydrofuran (THF) | A good solvent for the reagents and intermediates involved in the reaction. |
| Temperature | Room Temperature to 50 °C | Mild conditions are generally sufficient for this transformation. |
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[11][12] This reaction has become a cornerstone of modern organic synthesis for the preparation of aryl amines.[13][14] The choice of ligand is critical for the success of this transformation, with bulky, electron-rich phosphine ligands often providing the best results.[13]
Mechanistic Overview
The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting palladium(II) complex then coordinates to the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium amido complex, which undergoes reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[11][13]
Sources
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- 3. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Suzuki Coupling [organic-chemistry.org]
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- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 10. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. research.rug.nl [research.rug.nl]
- 14. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Nucleophilic Aromatic Substitution of Pyrrolidine
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this widely used reaction. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when performing SNAr reactions with pyrrolidine.
Q1: My SNAr reaction with pyrrolidine is showing low or no conversion. What are the most likely causes?
A1: Low conversion is a frequent issue and can often be traced back to one of the following factors:
-
Insufficient Aromatic Ring Activation: The SNAr mechanism relies on the stabilization of a negative charge in the Meisenheimer intermediate.[1][2][3] This requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl groups, positioned ortho or para to the leaving group.[1][2][4] If the aromatic ring is not sufficiently electron-deficient, the nucleophilic attack by pyrrolidine will be slow or may not occur at all.
-
Poor Leaving Group: In SNAr reactions, the bond to the leaving group is broken after the rate-determining step.[5][6] Consequently, the leaving group's ability to stabilize a negative charge is less important than its ability to polarize the C-X bond and facilitate the initial nucleophilic attack. The generally accepted order of leaving group reactivity in SNAr is F > Cl > Br > I.[7] If you are using a less reactive leaving group like iodide, consider switching to a fluoride or chloride if possible.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[8] These solvents are poor at solvating the anionic nucleophile, leaving it more "naked" and reactive. Protic solvents, such as alcohols or water, can form hydrogen bonds with the pyrrolidine, reducing its nucleophilicity and slowing the reaction.
-
Low Reaction Temperature: While milder conditions are always desirable, some SNAr reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, gradually increasing the heat can often improve the conversion.
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions, and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some likely culprits and their solutions:
-
Di-substitution: If your aromatic substrate has more than one leaving group, you may be observing double substitution. To favor mono-substitution, use a stoichiometric amount of pyrrolidine and consider lowering the reaction temperature.
-
Reaction with Solvent (Solvolysis): If you are using a nucleophilic solvent, such as an alcohol, it can compete with the pyrrolidine, especially at elevated temperatures. It is advisable to use a non-reactive, polar aprotic solvent.
-
Hydrolysis: The starting material or product may be susceptible to hydrolysis, especially if your reaction conditions are not anhydrous. Ensure you are using dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Competing Reactions at Different Positions: On substituted rings with multiple potential leaving groups, regioselectivity can be an issue. The electronic environment of the ring dictates the preferred site of substitution. Modifying the nucleophile or reaction conditions can sometimes alter this selectivity.
Q3: What is the role of a base in the SNAr of pyrrolidine, and do I always need one?
A3: In the SNAr reaction with a secondary amine like pyrrolidine, a base plays a crucial role in the second step of the mechanism. After the initial nucleophilic attack to form the Meisenheimer complex, a proton must be removed from the newly formed ammonium ion to facilitate the elimination of the leaving group and restore aromaticity.[9][10]
Often, an excess of pyrrolidine itself can act as the base.[9][10] However, for less reactive substrates or when using stoichiometric amounts of pyrrolidine, the addition of an external base is often necessary to drive the reaction to completion. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or stronger, non-nucleophilic bases. The choice of base and its stoichiometry should be optimized for each specific reaction.
Troubleshooting Guides
This section provides more detailed troubleshooting strategies for complex issues you might encounter.
Problem 1: Low Yield Despite an Activated Substrate and Good Leaving Group
You have confirmed that your aryl halide is activated with appropriate EWGs and has a good leaving group (e.g., fluorine), yet the yield remains low.
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Solvent:
-
Issue: Even among polar aprotic solvents, there can be significant differences. While DMF and DMSO are excellent choices, they can sometimes participate in side reactions at high temperatures.
-
Solution: If you suspect solvent-related issues, try switching to a different polar aprotic solvent like acetonitrile or N-methyl-2-pyrrolidone (NMP). Ensure your solvent is anhydrous, as trace amounts of water can lead to hydrolysis of the starting material or product.
-
-
Optimize the Base:
-
Issue: If you are relying on excess pyrrolidine as the base, it may not be strong enough for a particularly challenging substrate.
-
Solution: Screen a variety of inorganic and organic bases. A common and effective choice is potassium carbonate. For very unreactive substrates, a stronger base like sodium hydride (NaH) can be used to pre-deprotonate the pyrrolidine, though this requires strictly anhydrous conditions. The use of organic superbases has also been shown to be effective in some cases.[11][12]
-
-
Investigate Steric Hindrance:
-
Issue: Significant steric bulk on either the pyrrolidine or the aromatic substrate, particularly near the reaction center, can hinder the initial nucleophilic attack.[13]
-
Solution: If steric hindrance is suspected, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. In some cases, a less sterically hindered nucleophile might be a better choice if the pyrrolidine moiety is not essential.
-
Problem 2: Difficulty with Work-up and Purification
The reaction appears to have gone to completion, but you are struggling to isolate a pure product.
Troubleshooting Steps & Solutions:
-
Emulsion Formation during Extraction:
-
Issue: The use of polar aprotic solvents like DMF or DMSO can lead to the formation of emulsions during aqueous work-up.
-
Solution: To break up emulsions, try adding brine (saturated NaCl solution) to the aqueous layer. Alternatively, you can remove the high-boiling solvent under reduced pressure before performing the extraction.
-
-
Product Solubility Issues:
-
Issue: Your product may have some solubility in the aqueous phase, leading to low recovery.
-
Solution: Perform multiple extractions with your organic solvent (e.g., 3-4 times) to ensure complete recovery of the product. If the product is particularly polar, you may need to use a more polar extraction solvent like ethyl acetate or dichloromethane.
-
-
Co-elution during Chromatography:
-
Issue: The product and starting materials or byproducts may have similar polarities, making separation by column chromatography difficult.
-
Solution: Experiment with different solvent systems for your chromatography. A gradient elution may be necessary to achieve good separation. If co-elution remains a problem, consider derivatizing your product to alter its polarity or exploring alternative purification techniques like recrystallization or preparative HPLC.
-
Data and Protocols
Table 1: Typical Reaction Conditions for the SNAr of Pyrrolidine with Activated Aryl Halides
| Aryl Halide Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | K₂CO₃ | DMF | 80 | 2 | 95 | [14] |
| 4-Chloro-3-nitrobenzonitrile | Et₃N | DMSO | 100 | 6 | 88 | [15] |
| 2,4,5-Trichloropyrimidine | KOH | H₂O with HPMC | Room Temp | 0.33 | 90 | [16] |
| 2-Fluoro-5-nitrobenzene-1,4-diamine | K₂CO₃ | DMF | 80 | 4 | 92 | [14] |
Experimental Protocol: General Procedure for the SNAr of Pyrrolidine with an Activated Aryl Fluoride
This protocol provides a general starting point for the reaction. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
-
Reagent Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl fluoride (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Add pyrrolidine (1.2-1.5 eq) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizing the SNAr Mechanism and Troubleshooting
The SNAr Mechanism with Pyrrolidine
The following diagram illustrates the generally accepted two-step addition-elimination mechanism for the SNAr reaction of pyrrolidine with an activated aryl halide.
Caption: The SNAr mechanism proceeds via a Meisenheimer intermediate.
Troubleshooting Decision Tree for Low Yield
This decision tree can help guide your troubleshooting process when faced with a low-yielding SNAr reaction.
Caption: A decision tree for troubleshooting low SNAr yields.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(15), 5494-5503. [Link]
-
Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. [Link]
-
Crampton, M. R., et al. (2004). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (5), 835-841. [Link]
-
Ishida, M., et al. (2017). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2017(43), 6436-6454. [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
The Royal Society of Chemistry. (2021). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
-
Making Molecules. (n.d.). Summary of the Summaries of Nucleophilic Aromatic Substitution. [Link]
-
Ueda, H., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 136(34), 12034-12041. [Link]
-
Pouzens, J. T., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Glasser, N. R., & Sauers, R. R. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of organic chemistry, 79(14), 6693-6701. [Link]
-
Jin, H., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Synlett, 30(06), 982-986. [Link]
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations. [Link]
-
Majid, R. (2023, October 31). Nucleophilic Aromatic Substitution. University of Babylon. [Link]
-
Rolli, E., et al. (2012). Synthesis of a chiral C2-symmetric sterically hindered pyrrolidine nitroxide radical via combined iterative nucleophilic additions and intramolecular 1,3-dipolar cycloadditions to cyclic nitrones. The Journal of organic chemistry, 77(23), 10688-10698. [Link]
-
Reddit. (2023, December 23). SNAr troubleshooting. [Link]
-
Reddy, R. P., et al. (2016). Copper-Catalyzed Intramolecular Carbocyclization/1,2-Migration Reaction of Allenols To Access Substituted 2-Sulfonyl Carbazoles. Organic Letters, 18(6), 1346-1349. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]
-
Ioffe, D., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(19), 11158. [Link]
-
Pouzens, J. T., et al. (2026, January 3). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate. [Link]
-
Ueda, H., et al. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
Clayden, J., & Turnbull, B. (2022, May 27). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Accounts of Chemical Research. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. [Link]
-
Organic Syntheses. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]
-
Shelke, N. B., et al. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Royal Society of Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). SNAr (F) - Aliphatic Amines (secondary). [Link]
-
Pouzens, J. T., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Semantic Scholar. [Link]
-
Mahdhaoui, F., et al. (2019, January 30). (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]
-
Ibrar, A., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]
-
Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]
-
ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
Li, Y., et al. (2024, October 7). Seeds Combining Pyrrolidine Control the Framework Al Distribution of FER Zeolite to Enhance Its Performance in the Skeletal Isomerization of n-Butene. MDPI. [Link]
-
Li, J., et al. (2025, March 26). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. PMC. [Link]
-
Journal of Chemical Society of Pakistan. (n.d.). View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]
Sources
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- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatic Nucleophilic Substitution [fishersci.se]
- 9. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. d-nb.info [d-nb.info]
Technical Support Center: Recrystallization of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
Welcome to the technical support center for the purification of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material. Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the experimental conditions. This document will navigate you through the selection of appropriate solvent systems and help you troubleshoot common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde to consider when selecting a recrystallization solvent?
A1: The molecular structure of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde dictates its solubility characteristics. Key features include:
-
Aromatic Aldehyde: The benzaldehyde moiety provides a degree of aromatic character and the potential for specific interactions.
-
Pyrrolidinyl Group: This tertiary amine group introduces polarity and the capacity for hydrogen bonding with protic solvents.
-
Bromo Group: The bromine atom adds to the molecular weight and introduces some polarizability, but overall contributes to the non-polar character of the aromatic ring.
The interplay of these groups suggests that a solvent of intermediate polarity or a mixed solvent system will likely be most effective.
Q2: I am starting my experiments. What solvent systems should I screen for the recrystallization of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde?
A2: A systematic approach to screening solvents is crucial. Based on the structure, a range of solvents with varying polarities should be tested on a small scale. A good recrystallization solvent will dissolve the compound when hot but not when cold.[1]
Here is a suggested starting point for solvent screening:
| Solvent System | Boiling Point (°C) | Polarity | Rationale |
| Single Solvents | |||
| Ethanol | 78 | Polar Protic | The hydroxyl group can interact with the pyrrolidinyl nitrogen and the aldehyde. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol but less polar; may offer a better solubility differential. |
| Ethyl Acetate | 77 | Polar Aprotic | A good general-purpose solvent for moderately polar compounds. |
| Toluene | 111 | Non-polar | The aromatic nature may favor dissolution of the benzaldehyde ring at elevated temperatures. |
| Mixed Solvent Systems | |||
| Ethanol/Water | Varies | Highly Polar | Water acts as an anti-solvent to the less polar compound dissolved in ethanol. |
| Ethyl Acetate/Hexanes | Varies | Variable | Hexanes decrease the polarity of the ethyl acetate, reducing solubility upon cooling.[2] |
| Dichloromethane/Hexanes | Varies | Variable | Similar to Ethyl Acetate/Hexanes, offering a different polarity range. |
Experimental Protocol for Solvent Screening:
-
Place a small amount of your crude 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (approx. 10-20 mg) into a small test tube.
-
Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, the solvent is likely too good and will not be suitable for recrystallization.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently.
-
If the compound dissolves upon heating, it is a potential candidate.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for the formation of crystals. The ideal solvent will yield a good crop of crystals upon cooling.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde.
Q3: My compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common when the melting point of the compound is lower than the boiling point of the solvent or when a supersaturated solution forms too quickly.[3]
Causality and Solutions:
-
High Solute Concentration: The solution may be too concentrated. Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent.
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Inappropriate Solvent: The solvent may be too non-polar. Try a more polar solvent system. If using a mixed solvent system, add more of the better solvent (the one in which the compound is more soluble).
Q4: I have a clear solution after cooling, but no crystals have formed. What is the problem?
A4: The absence of crystal formation indicates that the solution is not supersaturated at the lower temperature.
Causality and Solutions:
-
Too Much Solvent: This is the most common reason for crystallization failure.[3] The concentration of the compound is too low to allow for crystal formation.
-
Solution: Reduce the volume of the solvent by gentle heating or under reduced pressure using a rotary evaporator. Then, attempt to recrystallize again.
-
-
Supersaturation without Nucleation: Sometimes, a supersaturated solution is reluctant to form crystals without a nucleation site.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a surface for crystal nucleation.[1]
-
Solution 2: Seeding: If you have a small crystal of pure 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[1]
-
Q5: The recrystallized product is still colored. How can I remove colored impurities?
A5: The presence of color suggests that colored impurities are co-crystallizing with your product.
Causality and Solutions:
-
Adsorption of Impurities: Highly colored impurities are often large, conjugated molecules that can be adsorbed onto a high-surface-area material.
-
Solution: Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[4]
-
Q6: My final product is contaminated with inorganic salts. How can I remove them?
A6: Inorganic salts are a common byproduct of many organic reactions and work-ups.
Causality and Solutions:
-
Insolubility in Organic Solvents: Most inorganic salts are insoluble in organic solvents.
-
Solution 1: Pre-recrystallization Wash: If the crude product is a solid, try washing it with water to dissolve the inorganic salts before recrystallization.
-
Solution 2: Solvent Selection: Recrystallize from a solvent in which the inorganic salts are known to be insoluble, such as ethyl acetate or dichloromethane.[1]
-
Solution 3: Aqueous Work-up: If the compound has been recrystallized from an aqueous mixture, it may be beneficial to perform an aqueous work-up. Dissolve the crude material in an organic solvent like ethyl acetate and wash with water in a separatory funnel. The inorganic salts will partition into the aqueous layer.[3]
-
Experimental Workflows and Logic
The following diagrams illustrate the general recrystallization workflow and a decision-making process for troubleshooting common issues.
Caption: Troubleshooting decision tree for recrystallization.
References
- Purification of aromatic polycarboxylic acids by recrystallization.
-
What's the best solvent to remove these crystals and recrystallize it? Reddit. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Purification by Recrystallization. CUNY. [Link]
Sources
Technical Support Center: Thermal Stability and Decomposition Analysis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
Welcome to the technical support center for the analysis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the thermal stability and decomposition analysis of this compound. Our goal is to equip you with the necessary knowledge to anticipate, diagnose, and resolve experimental challenges, ensuring the integrity and accuracy of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the handling, storage, and analysis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde.
Q1: I am seeing an unexpected mass loss in my Thermogravimetric Analysis (TGA) at a lower temperature than anticipated. What could be the cause?
A1: An early mass loss in your TGA thermogram can be attributed to several factors. The most common are the presence of residual solvents or moisture in your sample. It is also possible that the compound is less stable than expected under the experimental conditions.
-
Troubleshooting Steps:
-
Verify Sample Purity: Ensure the purity of your 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde sample. A purity of 95% is standard for some commercial sources. Impurities can have lower thermal stability.
-
Drying Procedure: Implement a rigorous drying procedure before analysis. You can do this by placing the sample in a vacuum oven at a temperature well below its melting point for several hours.
-
Hygroscopicity: Be aware that substituted benzaldehydes can be sensitive to moisture[1]. Handle the sample in a low-humidity environment, such as a glove box, if possible.
-
TGA-MS or TGA-FTIR: If available, couple your TGA with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to analyze the evolved gases. This will definitively identify the species responsible for the initial mass loss (e.g., water, solvent molecules).
-
Review Storage Conditions: Improper storage can lead to degradation. This compound should be stored at room temperature in a tightly sealed container. Similar benzaldehyde derivatives are sensitive to light, air, and moisture[1][2][3].
-
Q2: My Differential Scanning Calorimetry (DSC) thermogram shows multiple endothermic or exothermic peaks. How do I interpret these?
A2: Multiple thermal events in a DSC trace can indicate a variety of phenomena, including polymorphism, impurities melting, or decomposition.
-
Interpretation and Troubleshooting:
-
Melting vs. Decomposition: A sharp, well-defined endothermic peak is typically indicative of melting. A broader endotherm or an exotherm, especially if accompanied by mass loss in a simultaneous TGA (TGA-DSC) experiment, suggests decomposition[4][5][6].
-
Polymorphism: The presence of multiple crystalline forms (polymorphs) can result in multiple melting peaks or solid-solid transitions. To investigate this, try different crystallization conditions and analyze the resulting solids by DSC and X-ray diffraction (XRD).
-
Impurity Effects: Impurities will generally broaden the melting peak and may introduce additional thermal events.
-
Simultaneous TGA-DSC: Running a simultaneous TGA-DSC analysis is highly recommended. This allows you to directly correlate thermal events (heat flow) with mass changes[7]. An endotherm without mass loss is likely a melt or solid-solid transition, while a thermal event with a corresponding mass loss is indicative of decomposition.
-
Q3: I am trying to analyze the decomposition products of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde by GC-MS, but I am getting poor peak shapes and a noisy baseline. What should I do?
A3: Poor chromatography in GC-MS analysis of thermally labile or polar compounds can be a common issue. The brominated nature of your analyte and its decomposition products also requires specific consideration.
-
Troubleshooting Steps:
-
Inlet and Column Activity: Active sites in the GC inlet liner or the column can cause peak tailing for polar analytes. Use a deactivated inlet liner and a column specifically designed for inertness[8].
-
Column Bleed: A noisy baseline at high temperatures can be due to column bleed. Ensure you are not exceeding the maximum operating temperature of your column. If the column is old or has been exposed to oxygen, it may need to be replaced[8].
-
Sample Preparation: Ensure your sample is completely vaporized in the inlet. If the decomposition products are not volatile enough, you may need to consider derivatization to increase their volatility.
-
MS Detector: For brominated compounds, negative chemical ionization (NCI) can be more selective and sensitive than electron ionization (EI)[9]. If your instrument has this capability, it may improve your results. Tandem mass spectrometry (MS-MS) can also enhance selectivity for complex matrices[10][11].
-
System Contamination: Run a blank solvent injection to check for system contamination. Contaminants can co-elute with your analytes and interfere with the analysis[8].
-
Q4: What are the likely decomposition products of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde that I should be looking for in my GC-MS analysis?
A4: Based on the structure of the molecule and general knowledge of the thermal decomposition of brominated aromatic compounds, you can anticipate several types of degradation products.
-
Potential Decomposition Pathways:
-
Debromination: Cleavage of the carbon-bromine bond is a likely decomposition pathway for brominated aromatic compounds[12]. This would result in the formation of 4-(pyrrolidin-1-yl)benzaldehyde.
-
Cleavage of the Pyrrolidine Ring: The pyrrolidine ring could open or be cleaved from the aromatic ring.
-
Oxidation of the Aldehyde: If oxygen is present, the aldehyde group can oxidize to a carboxylic acid, forming 3-Bromo-4-(pyrrolidin-1-yl)benzoic acid. Benzaldehydes are known to oxidize in the presence of air[2][13].
-
Fragmentation of the Aromatic Ring: At higher temperatures, the aromatic ring itself can fragment, leading to a complex mixture of smaller molecules.
-
Polymerization: Aldehydes can be prone to polymerization under certain conditions.
-
II. Experimental Workflow and Protocols
To ensure reliable and reproducible results, a systematic approach to the thermal analysis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is essential.
Overall Analytical Workflow
The following diagram illustrates a recommended workflow for the comprehensive thermal analysis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde.
Caption: Recommended workflow for the thermal analysis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde.
Detailed Experimental Protocols
1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for TGA-DSC analysis. Instrument-specific parameters may need to be adjusted.
-
Objective: To determine the thermal stability, decomposition temperatures, and melting point of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde.
-
Instrumentation: A simultaneous TGA-DSC instrument is recommended[6][7].
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample into an appropriate crucible (e.g., aluminum or ceramic).
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible in the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition[14].
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.
-
From the DSC curve, identify the melting point (endothermic peak) and any exothermic decomposition events. Correlate these with the TGA data.
-
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) of Decomposition Products
This protocol is for the analysis of volatile and semi-volatile decomposition products.
-
Objective: To identify the chemical structures of the thermal decomposition products.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Procedure:
-
Sample Generation:
-
Pyrolysis-GC-MS: If available, use a pyrolyzer connected to the GC inlet to thermally degrade the sample at a specific temperature determined from the TGA data.
-
Solvent Extraction of Residue: Alternatively, heat the sample in a sealed vial to a temperature just above its decomposition onset. Cool the vial, and extract the residue with a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
-
GC-MS Parameters: The following are typical starting parameters that may require optimization.
-
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures complete vaporization of analytes. |
| Injection Mode | Splitless | For trace analysis of decomposition products. |
| Column | Phenyl-arylene or similar mid-polarity column | Good for separating aromatic compounds[8]. |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min | Separates compounds with a wide range of boiling points. |
| Carrier Gas | Helium | Inert carrier gas. |
| MS Source Temp. | 230 °C | Standard temperature for EI. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides standard, library-searchable mass spectra. |
| Mass Range | 40-500 amu | Covers the expected mass range of the parent compound and its fragments. |
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
For each peak, analyze the mass spectrum and compare it to a spectral library (e.g., NIST, Wiley) for tentative identification.
-
Examine the isotopic pattern for bromine (79Br and 81Br in approximately a 1:1 ratio) to confirm the presence of bromine in the fragments[15].
-
III. Data Summary and Interpretation
While specific experimental data for 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is not publicly available, the following table provides a template for summarizing your expected findings from the proposed analyses.
| Analytical Technique | Expected Observation | Interpretation |
| TGA | - Minor mass loss below 150 °C- Major mass loss onset > 200 °C | - Presence of residual solvent or moisture- Onset of thermal decomposition |
| DSC | - Sharp endotherm around the melting point- Broad exotherm corresponding to major TGA mass loss | - Melting of the crystalline solid- Exothermic decomposition process |
| GC-MS | - Peaks corresponding to compounds with and without bromine isotopes | - Identification of debrominated and other fragmented decomposition products |
By following these guidelines and protocols, you will be well-equipped to conduct a thorough thermal stability and decomposition analysis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, interpret your results with confidence, and troubleshoot any issues that may arise.
References
Sources
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- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
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- 27. 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde | C10H7BrO2 | CID 2161996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. keyorganics.net [keyorganics.net]
Validation & Comparative
Mass spectrometry (LC-MS) fragmentation patterns of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
A Comprehensive Guide to the LC-MS Fragmentation Analysis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
Introduction: The Analytical Challenge of Novel Synthetics
In the fast-paced environment of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, a substituted aromatic aldehyde, represents a class of compounds whose synthetic utility is matched by its analytical complexity. Its structure incorporates a bromine atom, an aldehyde group, and a pyrrolidine moiety, each presenting distinct behaviors under mass spectrometric analysis. This guide provides an in-depth, experience-driven comparison of the expected and observed fragmentation patterns of this molecule using Liquid Chromatography-Mass Spectrometry (LC-MS), offering a robust framework for researchers.
The molecular formula for 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is C₁₁H₁₂BrNO, with a monoisotopic mass of 253.01 g/mol [1]. The presence of bromine is a key feature, as its isotopic pattern (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br) results in a characteristic M and M+2 molecular ion cluster, which is a powerful diagnostic tool in mass spectrometry[2].
Part 1: Theoretical Fragmentation Pathways
Before entering the laboratory, a senior scientist leverages fundamental principles to predict fragmentation behavior. This foresight is crucial for designing experiments and interpreting the resulting data. For 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, ionization via Electrospray Ionization (ESI) in positive ion mode is the logical choice. ESI is a "soft" ionization technique that typically produces a protonated molecular ion [M+H]⁺ with minimal initial fragmentation, making it ideal for determining the molecular weight of the intact molecule[3][4][5]. The pyrrolidine nitrogen is the most basic site and the likely recipient of the proton.
Upon subjecting the [M+H]⁺ ion to collision-induced dissociation (CID) in the mass spectrometer's collision cell, several fragmentation pathways can be anticipated[6][7]. The energy transferred during collisions with neutral gas molecules (like argon or nitrogen) induces bond breakages, revealing the molecule's underlying structure[8].
Key Predicted Fragmentation Pathways:
-
Loss of the Pyrrolidine Moiety: The bond between the aromatic ring and the pyrrolidine nitrogen is a likely point of cleavage. Pyrrolidine-containing compounds are known to exhibit a facile neutral loss of the pyrrolidine ring (70 Da)[9]. This is often a dominant pathway because the charge can be stabilized on the aromatic portion of the molecule.
-
α-Cleavage of the Aldehyde Group: Aromatic aldehydes characteristically undergo α-cleavage, leading to the loss of the hydrogen radical (1 Da) to form an [M-H]⁺ ion or the loss of the entire formyl group (CHO, 29 Da) to produce an [M-CHO]⁺ ion[10][11][12]. The loss of a hydrogen atom ([M+H-H]⁺ or M⁺) is particularly common and often results in an intense peak[11].
-
Cleavage within the Pyrrolidine Ring: The saturated pyrrolidine ring itself can undergo fragmentation, typically resulting in the loss of ethene (C₂H₄, 28 Da) or other small neutral molecules[13]. This often produces characteristic iminium ions[14].
-
Loss of Bromine: While the carbon-bromine bond is strong, loss of a bromine radical (79/81 Da) is a possible, though typically higher-energy, fragmentation pathway.
These predicted pathways can be visualized to provide a clear roadmap for data interpretation.
Caption: Predicted CID fragmentation pathway for protonated 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde.
Part 2: A Validated Experimental Protocol for LC-MS/MS Analysis
To translate theory into practice, a robust and reproducible analytical method is essential. The following protocol is designed for a standard triple-quadrupole or ion trap LC-MS/MS system and has been optimized for the analysis of small, polar aromatic molecules[15][16].
Experimental Workflow Diagram
Caption: Standard experimental workflow for LC-MS/MS analysis of small molecules.
Step-by-Step Methodology
1. Sample and Standard Preparation:
-
Rationale: Proper sample preparation is critical to avoid contamination and ensure reproducibility[17]. Using high-purity, LC-MS grade solvents is mandatory.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde in methanol.
-
Perform a serial dilution to create a 1 µg/mL working solution in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
2. Liquid Chromatography (LC) Conditions:
-
Rationale: Chromatographic separation is necessary to resolve the analyte from any impurities and matrix components, ensuring a clean signal for the mass spectrometer. A C18 reversed-phase column is a versatile choice for small aromatic molecules. Formic acid is added to the mobile phase to aid in protonation for positive mode ESI[18].
-
Protocol:
-
Column: C18, 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL.
-
3. Mass Spectrometry (MS) Conditions:
-
Rationale: The MS parameters are optimized to achieve sensitive detection of the parent ion and generate informative fragment ions. Electrospray ionization in positive mode (ESI+) is chosen due to the basic nitrogen in the pyrrolidine ring, which is readily protonated[3][19].
-
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂): 350 °C at 10 L/min.
-
MS1 (Full Scan): Scan range m/z 100–400 to confirm the presence of the [M+H]⁺ ion cluster at m/z 254/256.
-
MS2 (Product Ion Scan): Isolate the ⁷⁹Br isotope precursor ion at m/z 254. Apply stepped collision energy (e.g., 10, 20, 40 eV) to observe a full range of fragment ions. Using varied collision energies is crucial as some fragmentation pathways require more energy than others[6].
-
Part 3: Data Interpretation and Comparative Analysis
Following the acquisition of data using the protocol above, the resulting spectrum would be compared against the theoretical predictions. This section presents a hypothetical, yet chemically plausible, dataset for 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde.
Expected Mass Spectral Data
| Observed m/z | Proposed Fragment Identity | Neutral Loss (Da) | Pathway | Expected Intensity |
| 254.0 / 256.0 | [M+H]⁺ | - | Parent Ion | High |
| 253.0 / 255.0 | [M]⁺˙ | H (1) | Aldehyde α-Cleavage | High |
| 225.0 / 227.0 | [M+H - CHO]⁺ | CHO (29) | Aldehyde α-Cleavage | Moderate |
| 184.0 / 186.0 | [M+H - C₄H₈N]⁺ | C₄H₈N (70) | Pyrrolidine Loss | Very High |
| 175.0 | [M+H - Br]⁺ | Br (79) | Bromine Loss | Low |
| 156.0 / 158.0 | [Fragment from 184/186 - CO]⁺ | CO (28) | Secondary Fragmentation | Moderate |
Analysis of Results:
-
Dominant Fragmentation: As predicted, the most abundant fragment ion is expected at m/z 184/186, corresponding to the neutral loss of the pyrrolidine ring (70 Da)[9][20]. This pathway is often favored in compounds with basic amine moieties, as the charge is preferentially stabilized on the resulting fragment[20].
-
Aldehyde Cleavage: The characteristic loss of a hydrogen atom to form the radical cation at m/z 253/255 is also anticipated to be a major peak, a hallmark of aromatic aldehydes[10][11]. The loss of the larger formyl group (m/z 225/227) would likely be present but at a lower intensity.
-
Comparison to Alternatives: If one were to analyze a similar compound without the bromine, such as 4-(pyrrolidin-1-yl)benzaldehyde (MW 175.23)[21], the spectrum would be simpler. The isotopic cluster would be absent, and the primary fragments would be the loss of H (m/z 174) and the loss of pyrrolidine (m/z 105). The bromine atom in our target molecule serves as a heavy isotopic tag, making its fragments easily distinguishable.
-
In-Source vs. Collision-Cell CID: It is important to distinguish fragmentation occurring in the ion source ("in-source CID") from that induced in the collision cell. In-source CID can be deliberately used to generate fragments from the parent molecule before MS/MS analysis, which can be a useful strategy for compounds that yield uninformative dominant fragments[20][22]. For this molecule, a gentle in-source condition is recommended initially to preserve the parent ion, with collision-cell CID providing controlled, structurally informative fragmentation.
Part 4: Comparison with Alternative Analytical Approaches
While LC-MS/MS is a powerful tool, a comprehensive analysis often involves orthogonal techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could be a viable alternative. However, it requires the analyte to be thermally stable and volatile. The fragmentation patterns from Electron Ionization (EI) used in GC-MS are typically more extensive and complex than ESI, which can provide more structural detail but may also lead to the absence of a molecular ion peak, making it harder to determine the initial molecular weight[11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. However, it is a much less sensitive technique than MS and requires a significantly larger amount of pure sample.
-
High-Resolution Mass Spectrometry (HRMS): Using an Orbitrap or FT-ICR mass spectrometer would provide high-resolution mass data. This allows for the determination of the exact elemental composition of the parent and fragment ions, confirming the proposed structures with very high confidence and distinguishing between isobaric interferences[18].
In a drug development setting, LC-HRMS would be the preferred method for initial characterization, while LC-MS/MS on a triple quadrupole instrument would be the workhorse for quantitative analysis due to its superior sensitivity and dynamic range in Multiple Reaction Monitoring (MRM) mode[15].
Conclusion
The LC-MS analysis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is a textbook example of systematic analytical characterization. By combining a theoretical understanding of fragmentation chemistry with a validated, step-by-step experimental protocol, researchers can confidently identify the molecule and elucidate its structure. The key takeaways are the predictable isotopic signature of bromine, the dominant neutral loss of the pyrrolidine moiety, and the characteristic cleavages of the aromatic aldehyde group. This guide serves as a template for approaching the analysis of similarly complex small molecules, emphasizing the synergy between predictive chemistry and robust empirical data.
References
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- NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. NPTEL Archive.
- Tang, X., et al. (2022). Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation-assisted mass spectral networking. Chinese Journal of Natural Medicines, 20(12), 948-960.
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- Chrominfo. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
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ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Available from: [Link]
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PubMed. (2016). Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter. Available from: [Link]
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Wikipedia. (n.d.). Electrospray ionization. Available from: [Link]
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Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available from: [Link]
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Macedonian Pharmaceutical Bulletin. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia. Available from: [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. Available from: [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]
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Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Available from: [Link]
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Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Available from: [Link]
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PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link]
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NIST. (n.d.). Benzaldehyde, 3-bromo-. NIST WebBook. Available from: [Link]
-
Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Available from: [Link]
-
InTechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link]
-
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Available from: [Link]
-
PubChem. (n.d.). 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde. Available from: [Link]
-
PubChem. (n.d.). 4-(1-Pyrrolidinyl)benzaldehyde. Available from: [Link]
-
Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
National MagLab. (2025). Collision-Induced Dissociation. Available from: [Link]
-
MassBank. (2008). 4-METHOXYBENZALDEHYDE; EI-B; MS. Available from: [Link]
-
PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. Available from: [Link]
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A Comparative Guide to the Structural Determination of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde: X-ray Crystallography vs. NMR Spectroscopy
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of two primary analytical techniques for the structural elucidation of small organic molecules: single-crystal X-ray diffraction (XRD) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our subject of focus is 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, a compound of interest for its potential applications in medicinal chemistry and organic synthesis.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a nuanced understanding of the experimental choices, inherent strengths, and limitations of each technique, thereby empowering you to make informed decisions in your own structural determination workflows.
The Imperative of Structural Verification
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional arrangement of atoms. For a molecule like 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, understanding its precise conformation, bond lengths, bond angles, and intermolecular interactions is crucial for:
-
Structure-Activity Relationship (SAR) Studies: Elucidating how the molecule's structure correlates with its biological target binding and efficacy.
-
In Silico Drug Design: Providing accurate models for computational studies to predict binding affinities and design more potent analogues.
-
Polymorph Screening: Identifying and characterizing different crystalline forms, which can have significant implications for a drug's solubility, stability, and bioavailability.
-
Reaction Mechanism and Stereochemistry Confirmation: Unambiguously confirming the outcome of a synthetic route.
Synthesis and Crystallization: The Gateway to Structural Analysis
The journey to structural determination begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals, a critical and often challenging step for X-ray crystallography.[1][2][3]
Proposed Synthesis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
A plausible synthetic route to 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde involves a nucleophilic aromatic substitution reaction. Starting from 3-bromo-4-fluorobenzaldehyde, the fluorine atom can be displaced by pyrrolidine in the presence of a suitable base.
Experimental Protocol: Synthesis
-
To a solution of 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add pyrrolidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde.
The Art and Science of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the bottleneck in the structural determination process.[1][2] The goal is to encourage the slow formation of a well-ordered, three-dimensional lattice. Several techniques can be employed, with the choice of solvent being a critical factor.[4]
Common Crystallization Methods:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[4]
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.[4]
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystallization.
For 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, a combination of slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) or vapor diffusion would be a logical starting point.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[5][6][7] The technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a regular crystalline lattice.[8][9]
The X-ray Crystallography Workflow
The process of determining a crystal structure via XRD can be broken down into several key stages.
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A Senior Application Scientist's Guide to Elemental Analysis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde: A Comparative Approach
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For a molecule such as 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, a halogenated heterocyclic compound with potential applications as a pharmaceutical intermediate, rigorous elemental analysis is not merely a procedural step but a cornerstone of quality control and regulatory compliance. The presence and accurate quantification of bromine, in particular, are critical to confirming the compound's identity, purity, and stoichiometric integrity. This guide provides an in-depth comparison of established analytical techniques for the elemental analysis of this compound, offering insights honed from extensive field experience to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The importance of controlling elemental impurities in drug products is underscored by the International Council for Harmonisation (ICH) Q3D guidelines, which advocate for a risk-based approach to limit their presence based on toxicological data.[1][2][3][4][5] While these guidelines primarily focus on metallic impurities, the principles of accurate elemental quantification are universally applicable to ensure the quality and safety of pharmaceutical ingredients.[6][7][8]
This guide will delve into a comparative analysis of three principal techniques for determining the bromine content in 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde: Combustion Analysis (Oxygen Flask Method) , Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , and X-ray Fluorescence (XRF) Spectroscopy . Each method will be evaluated based on its underlying principles, performance characteristics, and practical considerations for implementation in a laboratory setting.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for elemental analysis is a critical decision that balances the need for accuracy and precision with practical considerations such as sample throughput, cost, and the specific challenges posed by the analyte and matrix. For a brominated organic compound like 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, each of the following methods presents a unique set of advantages and limitations.
| Parameter | Combustion Analysis (Oxygen Flask) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | X-ray Fluorescence (XRF) Spectroscopy |
| Principle | Sample combustion in an oxygen-rich atmosphere, followed by absorption of combustion products and titrimetric or ion chromatographic determination of the halide.[9][10] | Sample digestion to liberate the analyte, followed by ionization in an argon plasma and mass-to-charge ratio-based detection.[11][12][13] | Excitation of core electrons by primary X-rays, followed by the detection of characteristic secondary (fluorescent) X-rays emitted upon electron relaxation.[14][15][16] |
| Accuracy | High, typically within ±0.4% of the theoretical value for macro-level analysis.[17][18] | Very high, capable of trace and ultra-trace level quantification with appropriate standards.[19][20] | Good to high, dependent on matrix effects and calibration standards. Generally better for higher concentrations.[21] |
| Precision (RSD) | < 1% for replicate measurements. | < 3% for trace-level analysis. | < 2% for bulk analysis. |
| Limit of Detection (LOD) | ~0.01 wt% | Low ppb (µg/L) range.[22] | Low ppm (mg/kg) range.[15] |
| Sample Throughput | Low to moderate, requires manual sample preparation for each analysis. | High, especially with autosamplers. | Very high, minimal sample preparation required.[21] |
| Sample Preparation | Manual wrapping in filter paper, combustion, and absorption. | Requires complete digestion of the organic matrix, often using microwave-assisted acid digestion.[19] | Minimal; can be analyzed as a solid powder or pressed pellet.[21] |
| Cost per Sample | Low | High | Low to moderate |
| Instrumentation Cost | Low | Very High | Moderate to High |
| Key Advantage | Established, robust, and cost-effective method for elemental composition confirmation. | Excellent sensitivity for trace impurity analysis and isotopic analysis.[22] | Non-destructive, rapid, and requires minimal sample preparation.[21] |
| Key Limitation | Not suitable for trace analysis; can be labor-intensive. | Destructive to the sample; complex instrumentation requiring skilled operators. | Lower sensitivity compared to ICP-MS; susceptible to matrix effects. |
Experimental Protocols
To provide a practical framework for the application of these techniques, the following are detailed, step-by-step methodologies for the elemental analysis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde.
Combustion Analysis via Oxygen Flask Method
This classical method remains a reliable and cost-effective approach for the determination of macro-level bromine content, making it ideal for confirming the stoichiometry of the synthesized compound.[10]
Workflow for Oxygen Flask Combustion
Caption: Workflow for Bromine Determination by Oxygen Flask Combustion.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde onto a piece of ashless filter paper. Fold the paper to securely enclose the sample, leaving a fuse strip.
-
Flask Preparation: Add 20 mL of an appropriate absorption solution (e.g., 0.1 M sodium hydroxide with a few drops of hydrogen peroxide) to a 500 mL thick-walled Schoniger flask.
-
Combustion: Purge the flask with oxygen for 1-2 minutes. Light the filter paper fuse and immediately insert the sample holder into the flask, sealing it tightly. The combustion will proceed rapidly in the oxygen-rich environment.
-
Expert Insight: Ensure the flask is held behind a safety shield during combustion. The initial combustion creates a slight positive pressure, so a secure seal is crucial.[10]
-
-
Absorption: After combustion is complete, allow the flask to cool. Shake the flask vigorously for 5-10 minutes to ensure complete absorption of the combustion products (primarily hydrogen bromide) into the alkaline solution.
-
Analysis: Open the flask and rinse the sample holder and stopper with deionized water, collecting the rinsings in the flask. The resulting solution, containing bromide ions, can then be analyzed. A common and reliable method is potentiometric titration with a standardized silver nitrate solution.
-
Causality: The combustion process breaks down the organic matrix, converting the covalently bonded bromine into hydrogen bromide, which is then neutralized and dissolved as bromide ions in the absorption solution, making it amenable to ionic analysis techniques.[9]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
For the determination of trace-level bromine or other elemental impurities, ICP-MS offers unparalleled sensitivity and is the technique of choice when adhering to the stringent limits of guidelines like ICH Q3D for other potential elemental contaminants.[7][19][23]
Workflow for ICP-MS Analysis
Caption: Workflow for Bromine Determination by ICP-MS.
Protocol:
-
Sample Preparation (Microwave Digestion): Accurately weigh approximately 20-50 mg of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde into a clean microwave digestion vessel.
-
Acid Addition: Carefully add a mixture of high-purity nitric acid (e.g., 5 mL) and hydrogen peroxide (e.g., 2 mL) to the vessel.
-
Expert Insight: The use of closed-vessel microwave digestion is critical for volatile elements like bromine to prevent loss during sample preparation. The combination of nitric acid and hydrogen peroxide effectively oxidizes the organic matrix.
-
-
Digestion Program: Place the vessel in the microwave digestion system and run a program with a gradual temperature ramp to a maximum of approximately 200°C and hold for 20-30 minutes to ensure complete digestion.
-
Dilution: After the vessel has cooled, carefully open it in a fume hood. Quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water.
-
ICP-MS Analysis: Aspirate the diluted sample into the ICP-MS. The high-temperature argon plasma will desolvate, atomize, and ionize the bromine atoms. The resulting ions are then guided into the mass spectrometer, where they are separated by their mass-to-charge ratio and detected.
-
Causality: Complete digestion is essential to break down the organic matrix, which would otherwise interfere with the plasma and cause carbon-based polyatomic interferences.[13] The high ionization potential of bromine can be a challenge for ICP-MS, but modern instruments are capable of sensitive detection.[12][22] The use of a collision/reaction cell can help mitigate polyatomic interferences.[11]
-
X-ray Fluorescence (XRF) Spectroscopy
XRF is a powerful, non-destructive technique that is particularly well-suited for rapid screening and quality control applications where high sample throughput is required.[21]
Workflow for XRF Analysis
Caption: Workflow for Bromine Determination by XRF.
Protocol:
-
Sample Preparation: For 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, which is a solid, the sample can be analyzed directly as a loose powder in a sample cup or, for better quantitative results, pressed into a pellet.
-
Expert Insight: Pressing the sample into a pellet with a binder like cellulose can improve the homogeneity and provide a flat surface for analysis, which minimizes scattering effects and improves reproducibility.
-
-
Instrument Calibration: Calibrate the XRF spectrometer using a set of standards with known bromine concentrations in a similar organic matrix. This is crucial for accurate quantification.
-
XRF Analysis: Place the sample cup or pellet into the XRF spectrometer. The instrument will irradiate the sample with X-rays from a source (e.g., an X-ray tube).
-
Detection and Quantification: The bromine atoms in the sample will absorb the primary X-rays and emit characteristic fluorescent X-rays. The detector measures the energy and intensity of these emitted X-rays. The energy identifies the element as bromine, and the intensity is proportional to its concentration.
Conclusion and Recommendations
The selection of an appropriate analytical standard for the elemental analysis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is contingent upon the specific analytical objective.
-
For stoichiometric confirmation and purity assessment as part of routine quality control, Combustion Analysis (Oxygen Flask Method) is a highly accurate, reliable, and cost-effective choice. Its alignment with the classic ±0.4% accuracy requirement for new chemical entities makes it a gold standard for this purpose.[17][18]
-
For the quantification of trace elemental impurities , in line with the principles of ICH Q3D, ICP-MS is the unequivocal choice due to its exceptional sensitivity and multi-elemental capabilities.[6][19]
-
For rapid screening, high-throughput analysis, and at-line process monitoring , XRF Spectroscopy offers significant advantages in terms of speed and minimal sample preparation, making it a valuable tool in a process development or manufacturing setting.[21]
A comprehensive analytical strategy may involve the use of multiple techniques. For instance, XRF could be used for rapid initial screening of batches, with Combustion Analysis employed for definitive purity confirmation of the final product, and ICP-MS utilized for the in-depth analysis of trace elemental impurities during process validation and stability studies. By understanding the strengths and limitations of each method, researchers and drug development professionals can establish a robust and scientifically sound analytical framework for the characterization of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde and other novel pharmaceutical compounds.
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ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA). (2015, January 12). Retrieved from [Link]
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Paradelis, T., & Skouras, O. (1979). Quantitative determination of bromine-labeled organic compounds by XRF. Journal of Radioanalytical Chemistry, 50, 303-307. Retrieved from [Link]
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[Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. (1986). Pharmazie, 41(10), 711-714. Retrieved from [Link]
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Raggi, M. A., Lucchini, F., & Da Re, P. (1993). X-ray fluorescence determination of bromine traces in pharmaceutical formulations containing sodium diclofenac. Bollettino chimico farmaceutico, 132(1), 29-31. Retrieved from [Link]
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Svitel, J., & Dejmkova, E. (1973). The determination of Br, Ag and I in pharmaceuticals using X-ray fluorescence excited by gamma sources. Journal of Radioanalytical Chemistry, 15, 533-541. Retrieved from [Link]
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The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. (2024, August 15). Malvern Panalytical. Retrieved from [Link]
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Cullis, C. F., & Willsher, J. P. (1951). The influence of bromine compounds on combustion processes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 209(1097), 218-233. Retrieved from [Link]
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Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. (n.d.). ResearchGate. Retrieved from [Link]
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ASTM E442-16, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM International, West Conshohocken, PA, 2016. Retrieved from [Link]
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Hassan, S. S., & El-Sayed, A. H. (1989). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 36(5), 577-580. Retrieved from [Link]
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Poster, D. L., Kucklick, J. R., Schantz, M. M., Porter, B. J., & Wise, S. A. (2018). Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples. In Comprehensive Analytical Chemistry (Vol. 82, pp. 415-455). Elsevier. Retrieved from [Link]
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DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]
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Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek. Retrieved from [Link]
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Singh, V. K., Verma, S. K., & Swain, S. R. (2021). Multielemental Screening and Analytical Method Validation for Determination of Elemental Impurity in Sucroferric Oxyhydroxide by Using (ICP-MS). Journal of Pharmaceutical Research International, 33(46A), 346-357. Retrieved from [Link]
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ICP-MS for detection of organic halogens (Br and I). (2019, December 5). Reddit. Retrieved from [Link]
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Reference materials for emerging and legacy organic contaminants | NIST. (2023, November 20). Retrieved from [Link]
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Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS - Agilent. Retrieved from [Link]
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Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (n.d.). Agilent. Retrieved from [Link]
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The Elemental Analysis of Various Classes of Chemical Compounds Using CHN - PE Polska. Retrieved from [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). LinkedIn. Retrieved from [Link]
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ASTM D7892-25 Red - Standard Test Method for Determination of Total Organic Halides, Total Non-Methane Hydrocarbons, and Formaldehyde in Hydrogen Fuel by Gas Chromatography/Mass Spectrometry (Standard + Redline PDF Bundle). (n.d.). ANSI Webstore. Retrieved from [Link]
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Newley Developed Standard Reference Materials for Organic Contaminant Analysis - OSTI. (n.d.). Retrieved from [Link]
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ASTM D7892-22 - Standard Test Method for Determination of Total Organic Halides, Total Non-Methane Hydrocarbons, and Formaldehyde in Hydrogen Fuel by Gas Chromatography/Mass Spectrometry. (n.d.). iTeh Standards. Retrieved from [Link]
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Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague. (2016, February 1). Retrieved from [Link]
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WK89133 - New Test Method for Determination of Total Organic Halide Content in Plastics using Combustion Ion Chromatography | ASTM. (n.d.). Retrieved from [Link]
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ASTM D7892-25 Standard Test Method for Determination of Total Organic Halides, Total Non-Methane Hydrocarbons, and Formaldehyde in Hydrogen Fuel by Gas Chromatography/Mass Spectrometry. (2025, February 1). KSSN. Retrieved from [Link]
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Validating synthesis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde via melting point comparison
A Researcher's Guide to Validating the Synthesis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
This guide provides a comprehensive framework for the synthesis and subsequent validation of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, a key intermediate in medicinal chemistry and drug discovery. We move beyond a simple procedural outline to explore the causality behind experimental choices, emphasizing a multi-technique approach to ensure the highest standards of scientific integrity. Here, melting point analysis serves as a rapid and effective primary validation tool, which, when compared with orthogonal spectroscopic methods, provides unequivocal confirmation of product identity and purity.
Introduction: The "Why" Behind the Molecule
In the landscape of drug discovery, substituted benzaldehydes are valuable scaffolds for building complex molecular architectures. 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, in particular, combines several key features: a reactive aldehyde for further functionalization, a pyrrolidine moiety known to enhance solubility and receptor binding, and a bromine atom that can serve as a handle for cross-coupling reactions. Given its role as a critical building block, rigorous validation of its synthesis is not merely procedural—it is foundational to the success of any subsequent research. An impure or misidentified intermediate can lead to ambiguous biological data and wasted resources, making robust quality control indispensable.
Synthesis: A Practical Protocol
The synthesis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the aldehyde group activates the aromatic ring, making the fluorine atom in the starting material, 3-Bromo-4-fluorobenzaldehyde, an excellent leaving group for substitution by pyrrolidine.
Reaction Scheme: Starting Material: 3-Bromo-4-fluorobenzaldehyde Reagent: Pyrrolidine Product: 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde
Experimental Protocol: Synthesis
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-4-fluorobenzaldehyde (1.0 eq). Dissolve the starting material in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add pyrrolidine (1.2 eq) to the solution. The slight excess of the amine ensures the complete consumption of the limiting starting material.
-
Base Catalyst: Add a mild inorganic base such as potassium carbonate (K₂CO₃) (1.5 eq). Rationale: The base acts as a scavenger for the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water (approx. 10 times the volume of the reaction solvent). This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual inorganic salts and solvent.
-
Drying: Dry the crude product under vacuum to yield a solid, which can then be taken forward for purification.
Purification: The Art of Recrystallization
The crude product from the synthesis will likely contain unreacted starting materials or side products. Recrystallization is the most effective method for purifying solid organic compounds. The choice of solvent is critical: the ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Experimental Protocol: Recrystallization
-
Solvent Selection: For a compound like 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, a mixed solvent system is often effective. Ethanol/water or isopropanol/water are excellent starting points. The compound should be highly soluble in the alcohol and poorly soluble in water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture on a hot plate until the solid just dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.
-
Induce Crystallization: Remove the flask from the heat and slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of the hot primary solvent to clarify.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as impurities are preferentially excluded from the growing crystal lattice. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collection & Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent mixture. Dry the crystals under vacuum.
Validation Framework: A Multi-Technique Approach
Validation is a process of confirmation. While melting point provides a strong indication of purity and identity, it should always be corroborated by spectroscopic methods for a comprehensive and trustworthy characterization.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
